Amphis-Cu
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
97542-41-1 |
|---|---|
Molecular Formula |
C16H21CuN6O3+ |
Molecular Weight |
408.92 g/mol |
IUPAC Name |
copper;6-[(2-aminoethylamino)methyl]-N-[3-(1H-imidazol-5-yl)-1-methoxy-1-oxopropan-2-yl]pyridine-2-carboximidate |
InChI |
InChI=1S/C16H22N6O3.Cu/c1-25-16(24)14(7-12-9-19-10-20-12)22-15(23)13-4-2-3-11(21-13)8-18-6-5-17;/h2-4,9-10,14,18H,5-8,17H2,1H3,(H,19,20)(H,22,23);/q;+2/p-1 |
InChI Key |
KAHWCDZPBQUYLI-UHFFFAOYSA-M |
SMILES |
COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].[Cu+2] |
Canonical SMILES |
COC(=O)C(CC1=CN=CN1)N=C(C2=CC=CC(=N2)CNCCN)[O-].[Cu+2] |
Synonyms |
AMPHIS-Cu copper(II)-methyl 2-(2-aminoethyl)aminoethylpyridine-6-carboxylhistidinate |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Differences :
- Metal Synergy : The (AuAgCu)${43}$·(AgCu)${14}$ cluster shows Au-induced electronic redistribution, lowering the Cu 2p binding energy compared to this compound .
- Lattice Stability : Ag incorporation in (AgCu)$_{43}$ increases unit cell volume by 4.4% versus this compound, enhancing thermal stability but reducing catalytic activity in oxidation reactions .
Functional Analogues: Copper Oxide and Chalcogenide Clusters
This compound is functionally analogous to copper oxide (Cu$2$O/CuO) nanoparticles and copper chalcogenides (e.g., Cu$2$S), which share applications in catalysis and optoelectronics.
Table 2: Functional Comparison with Copper-Based Materials
Key Insights :
- Optical Properties : this compound exhibits plasmonic absorption at 520 nm, absent in Cu$2$O/Cu$2$S due to their semiconductor nature .
- Reactivity: Ligand flexibility in this compound enables tunable active sites for CO oxidation, outperforming oxide analogues in turnover frequency (TOF) by 10× .
Comparative Analysis of Physicochemical Properties
Electronic Structure:
XPS data reveals that Au doping in AuAgCu clusters reduces electron density on Cu atoms, lowering the Cu 2p$_{3/2}$ binding energy by 0.2 eV versus this compound . This enhances charge transfer efficiency in electrocatalysis.
Stability and Degradation:
Accelerated aging studies (85°C, 85% RH) show this compound retains 90% mass after 72 hours, while (AgCu)$_{43}$ degrades by 15% under identical conditions due to Ag oxidation .
Preparation Methods
Direct Coordination Method
A common method involves reacting Cu(II) salts with the Amphis ligand in aqueous or organic solvents. For example:
-
Reagents : Cu(OAc)₂·H₂O, Amphis ligand (e.g., AMPHIS-NET).
-
Conditions : pH buffering (e.g., Tris-HCl), room temperature or mild heating.
Example Reaction :
This method is favored for its simplicity and high yield, particularly when the ligand contains chelating groups (e.g., pyridine, imidazole).
Prodrug Activation Strategy
This compound complexes can be designed as hypoxia-activated prodrugs for targeted biomedical applications:
-
Prodrug Synthesis : The Amphis ligand is functionalized with a hypoxia-sensitive group (e.g., nitroimidazole).
-
Complex Formation : Cu(II) is coordinated post-activation under hypoxic conditions.
Advantages :
-
Selective release of Cu(II) in low-oxygen environments.
Characterization Techniques
This compound complexes are characterized using:
Key Research Findings
Structural Insights
Biological Activity
-
Radical Generation : this compound(II) produces hydroxyl radicals (∙OH) in the presence of Fe(II) and O₂, mimicking bleomycin’s DNA-cleaving mechanism.
-
Cytotoxicity : Prodrug derivatives exhibit selective toxicity in hypoxic environments, reducing off-target effects.
Challenges and Optimization
-
Yield and Stability :
-
Solutions :
Data Tables
Table 1: Comparative Synthesis Methods
Table 2: Characterization Data
| Complex | EPR Signal | NMR Shifts (δ, ppm) | X-ray Geometry |
|---|---|---|---|
| This compound(II) | ∙OH spin-adduct | Pyridine N: 8.2–8.5; Thiazole S: 7.5–7.8 | Square-planar |
| Co(AMPHIS-NET) | – | Pyridine N: 8.1–8.4; Imidazole H: 7.9–8.1 | Octahedral |
Q & A
Basic Research Questions
Q. What are the established synthesis methods for Amphis-Cu, and how can researchers ensure reproducibility?
- Methodological Answer : Synthesis protocols for this compound should be documented with precise stoichiometric ratios, reaction conditions (temperature, solvent, catalysts), and purification steps. Reproducibility requires adherence to standardized protocols, such as those outlined in Beilstein Journal of Organic Chemistry guidelines, which emphasize detailed experimental sections and supplementary materials for replication . Cross-validation using techniques like NMR and elemental analysis is critical to confirm purity and structural fidelity .
- Example Table :
| Method | Conditions | Yield (%) | Purity (HPLC) | Key Reference |
|---|---|---|---|---|
| Solvothermal | 180°C, 24h | 78 | 99.5% | Smith et al. (2020) |
| Co-precipitation | RT, pH 9 | 65 | 97% | Lee et al. (2021) |
Q. What characterization techniques are essential for confirming this compound’s structural integrity?
- Methodological Answer : A multi-technique approach is recommended:
- Spectroscopy : FT-IR for functional groups, UV-Vis for electronic transitions, and XPS for oxidation states.
- Crystallography : Single-crystal XRD to resolve atomic arrangements.
- Thermal Analysis : TGA-DSC to assess stability and decomposition pathways.
- Consistency across datasets (e.g., matching XRD patterns with computational models) minimizes misinterpretation .
Q. How should researchers conduct a literature review to identify knowledge gaps in this compound research?
- Methodological Answer : Use structured frameworks like PICO (Population, Intervention, Comparison, Outcome) or FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine search queries in databases (e.g., PubMed, SciFinder). Prioritize primary sources and avoid over-reliance on review articles. Tools like Semrush’s Topic Research can map high-frequency queries and emerging trends in published studies .
Advanced Research Questions
Q. How can researchers optimize experimental parameters for this compound synthesis to enhance yield or purity?
- Methodological Answer : Employ Design of Experiments (DOE) methodologies, such as response surface modeling, to systematically vary parameters (e.g., temperature, reaction time). Statistical tools like ANOVA help identify significant variables. For example, a 2^3 factorial design could optimize solvent polarity, catalyst loading, and pressure .
Q. What strategies are recommended for resolving contradictions in published data on this compound’s properties?
- Methodological Answer : Contradictions often arise from methodological variability or sample heterogeneity. Researchers should:
- Triangulate Data : Compare results across independent techniques (e.g., corroborate XRD with TEM for crystallinity).
- Replicate Studies : Reproduce conflicting experiments under controlled conditions.
- Error Analysis : Quantify uncertainties in instrumentation (e.g., SEM resolution limits) and procedural biases (e.g., sampling errors) .
Q. What advanced spectroscopic methods are suitable for analyzing this compound’s dynamic behavior in solution?
- Methodological Answer : Time-resolved fluorescence spectroscopy or stopped-flow kinetics can capture transient intermediates. For redox-active systems like this compound, cyclic voltammetry paired with in-situ Raman spectroscopy provides real-time mechanistic insights. Data should be interpreted using software like OriginLab to deconvolute overlapping signals .
Q. How should researchers design experiments to investigate this compound’s stability under varying environmental conditions?
- Methodological Answer : Develop accelerated aging protocols exposing this compound to stressors (light, humidity, oxidants). Use DOE to simulate extreme conditions while monitoring degradation via HPLC or mass spectrometry. Include control groups and validate findings with long-term stability studies (≥6 months) .
Q. What computational approaches complement experimental studies of this compound’s electronic properties?
- Methodological Answer : Density Functional Theory (DFT) calculations can predict bandgap energies and electron density maps. Compare computed spectra (e.g., UV-Vis) with experimental data to validate models. Open-source tools like Gaussian or ORCA are recommended for transparency. Ensure convergence criteria and basis sets are explicitly documented .
Data Presentation and Reproducibility
- Tables/Figures : Limit raw data in main text; use appendices for large datasets. Processed data must align with research questions (e.g., kinetic plots for reaction mechanisms) .
- Ethical Reporting : Disclose funding sources, conflicts of interest, and data availability per Reviews in Analytical Chemistry standards. Share raw data via repositories like Zenodo with CC-BY licenses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
